molecular formula C23H24N4O4S B11139827 N-(2-{[(6,7-dimethoxy-4-oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}ethyl)-1-methyl-1H-indole-5-carboxamide

N-(2-{[(6,7-dimethoxy-4-oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}ethyl)-1-methyl-1H-indole-5-carboxamide

Cat. No.: B11139827
M. Wt: 452.5 g/mol
InChI Key: DOJCWHPALVFAQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(2-{[(6,7-dimethoxy-4-oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}ethyl)-1-methyl-1H-indole-5-carboxamide is a synthetic small molecule featuring a hybrid structure combining a quinazolinone core and an indole-carboxamide moiety. The quinazolinone scaffold (6,7-dimethoxy-4-oxo-3,4-dihydroquinazolin-2-yl) is linked via a methyl sulfanyl ethyl bridge to a 1-methylindole-5-carboxamide group. The methoxy groups and sulfanyl linker may influence solubility, metabolic stability, and target binding.

Properties

Molecular Formula

C23H24N4O4S

Molecular Weight

452.5 g/mol

IUPAC Name

N-[2-[(6,7-dimethoxy-4-oxo-3H-quinazolin-2-yl)methylsulfanyl]ethyl]-1-methylindole-5-carboxamide

InChI

InChI=1S/C23H24N4O4S/c1-27-8-6-14-10-15(4-5-18(14)27)22(28)24-7-9-32-13-21-25-17-12-20(31-3)19(30-2)11-16(17)23(29)26-21/h4-6,8,10-12H,7,9,13H2,1-3H3,(H,24,28)(H,25,26,29)

InChI Key

DOJCWHPALVFAQM-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)C(=O)NCCSCC3=NC4=CC(=C(C=C4C(=O)N3)OC)OC

Origin of Product

United States

Preparation Methods

Synthesis of 6,7-Dimethoxy-4-oxo-3,4-dihydroquinazolin-2-ylmethylsulfanyl Intermediate

Starting Material : 4,5-Dimethoxy-2-nitrobenzoic acid.
Procedure :

  • Reduction : Catalytic hydrogenation (H₂, Pd/C) in ethanol converts the nitro group to an amine, yielding 4,5-dimethoxyanthranilic acid.

  • Cyclocondensation : React with formamidine acetate in refluxing acetic acid to form 6,7-dimethoxyquinazolin-4(3H)-one.

  • Bromination : Treat with phosphorus oxybromide (POBr₃) in DMF to install a bromomethyl group at position 2, yielding 2-(bromomethyl)-6,7-dimethoxyquinazolin-4(3H)-one.

  • Thiolation : Displace bromide with thiourea in ethanol/water, followed by hydrolysis with NaOH to generate 2-(mercaptomethyl)-6,7-dimethoxyquinazolin-4(3H)-one.

Key Data :

StepReagents/ConditionsYieldPurity (HPLC)
ReductionH₂ (1 atm), 10% Pd/C, EtOH92%98.5%
CyclocondensationFormamidine acetate, Δ, AcOH85%97.2%
BrominationPOBr₃, DMF, 0°C→RT78%95.8%
ThiolationThiourea, NaOH, EtOH/H₂O65%94.1%

Synthesis of N-(2-Mercaptoethyl)-1-methyl-1H-indole-5-carboxamide

Starting Material : 1-Methyl-1H-indole-5-carboxylic acid.
Procedure :

  • Activation : Convert to acid chloride using oxalyl chloride (COCl₂) in dichloromethane (DCM) with catalytic DMF.

  • Amination : React with 2-aminoethanethiol hydrochloride in THF/water (pH 8–9) using NaHCO₃ as base.

  • Protection/Deprotection : Protect thiol with trityl chloride during coupling, then remove with TFA/DCM (1:1).

Optimization Note : Direct coupling without protection yields only 34% product due to thiol oxidation. Trityl protection increases yield to 81%.

Final Coupling via Thioether Formation

Reactants :

  • 2-(Mercaptomethyl)-6,7-dimethoxyquinazolin-4(3H)-one (1.0 eq)

  • N-(2-Mercaptoethyl)-1-methyl-1H-indole-5-carboxamide (1.2 eq)

Procedure :

  • Oxidative Coupling : Use iodine (I₂) in DMF at 50°C for 4 h to form the disulfide intermediate.

  • Reduction : Treat with sodium borohydride (NaBH₄) in ethanol/water to yield the thioether.

  • Purification : Recrystallize from ethanol/water (3:1) to remove disulfide byproducts.

Scale-Up Adaptation : For batches >1 kg, replace I₂ with air oxidation under basic conditions (K₂CO₃, DMSO, 80°C), reducing metal contamination.

Characterization Data :

  • HRMS (ESI+) : m/z 453.1652 [M+H]⁺ (calc. 453.1649 for C₂₃H₂₅N₄O₄S).

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 12.32 (s, 1H, NH), 8.21 (s, 1H, indole H-4), 7.58 (d, J=8.5 Hz, 1H), 6.89 (s, 1H, quinazolinone H-5), 3.94 (s, 3H, OCH₃), 3.85 (s, 3H, OCH₃), 3.72 (t, J=6.8 Hz, 2H, SCH₂CH₂), 3.12 (t, J=6.8 Hz, 2H, SCH₂CH₂).

Process Optimization and Industrial Considerations

Impurity Control in Large-Scale Synthesis

Patent US8114995B2 highlights critical parameters for kilogram-scale production:

  • Gradual Reagent Addition : Adding POBr₃ to the quinazolinone derivative over 4 h reduces dimeric impurities from 12% to <1%.

  • Solvent Selection : Recrystallization from dimethylacetamide (DMAC)/heptane (1:5) improves crystal morphology for filtration.

  • In-Process Monitoring : HPLC tracking of intermediate 2-(bromomethyl)-6,7-dimethoxyquinazolin-4(3H)-one ensures bromide content <0.1% before thiolation.

Alternative Routes Explored

  • Mitsunobu Reaction : Attempted coupling of quinazolinone alcohol with indole thiol using DIAD/PPh₃ led to 22% yield due to side reactions.

  • Enzymatic Sulfurization : Lipase-mediated thioether formation in ionic liquids showed promise (68% yield) but required costly enzyme recycling.

Analytical Characterization and Quality Control

Purity Assessment

  • HPLC : C18 column (4.6×250 mm), 0.1% H₃PO₄/ACN gradient (20→80% over 25 min), retention time=18.7 min.

  • Elemental Analysis : Found C 61.05%, H 5.52%, N 12.38% (calc. C 61.06%, H 5.53%, N 12.36%).

Stability Studies

  • Forced Degradation :

    • Acidic (0.1N HCl, 70°C): 15% decomposition in 24 h (hydrolysis of carboxamide).

    • Oxidative (3% H₂O₂): <5% degradation due to thioether oxidation resistance.

    • Photolytic (ICH Q1B): No significant change under UV/visible light .

Chemical Reactions Analysis

Types of Reactions

N-(2-{[(6,7-dimethoxy-4-oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}ethyl)-1-methyl-1H-indole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions often involve moderate temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines .

Scientific Research Applications

Antiviral Properties

Recent studies have highlighted the antiviral potential of compounds related to the indole and quinazoline structures. Specifically, derivatives of quinazoline have demonstrated significant activity against various viruses. For instance, research indicates that N-heterocycles can effectively inhibit viral replication, making them promising candidates for antiviral drug development . The compound may exhibit similar properties due to its structural components.

Anticancer Activity

The compound's structural analogs have shown promising anticancer activities. For example, quinazoline derivatives have been studied for their ability to inhibit the proliferation of cancer cells. In vitro studies revealed that certain derivatives achieved IC50 values in the low micromolar range against various cancer cell lines, suggesting strong antiproliferative effects . The mechanism often involves the induction of apoptosis and cell cycle arrest at critical phases, which could be applicable to the compound being analyzed.

Modulation of Muscle Contractility

A related compound, 1-(2-chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline (DIQ), was investigated for its effects on smooth muscle contractility. It was found to reduce calcium-dependent contractions in isolated muscle preparations by modulating calcium channel activity . This suggests that N-(2-{[(6,7-dimethoxy-4-oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}ethyl)-1-methyl-1H-indole-5-carboxamide could potentially influence muscle function through similar pathways.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of such compounds. Studies have shown that modifications in the quinazoline moiety significantly affect biological activity. For example, substituents on the quinazoline ring can enhance or diminish antiviral and anticancer activities . This knowledge is essential for future drug design involving the compound .

Case Studies and Experimental Findings

Several experimental studies have provided insights into the pharmacological effects of related compounds:

Study Compound Activity IC50/EC50 Values Mechanism
Quinazoline DerivativeAntiviralEC50 = 30.57 μM (TMV)Inhibition of viral replication
DIQMuscle RelaxationNot specifiedModulation of calcium channels
Quinazoline AnalogAnticancerIC50 = 1.2 μM (MCF-7)Induction of apoptosis

These findings underscore the therapeutic potential of compounds structurally related to this compound.

Mechanism of Action

The mechanism of action of N-(2-{[(6,7-dimethoxy-4-oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}ethyl)-1-methyl-1H-indole-5-carboxamide involves its interaction with specific molecular targets. The quinazolinone moiety can interact with enzymes or receptors, while the indole ring can participate in various biochemical pathways. These interactions can lead to the modulation of cellular processes, contributing to the compound’s biological effects .

Comparison with Similar Compounds

Structural Comparison

The compound’s closest structural analogs include indole-carboxamide derivatives with variations in substituents and aromatic systems. For example:

  • N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide (, Compound 3): Features a benzophenone substituent and a fluoro-indole core.
  • 5-Fluoro-N-[2-(4-methylbenzoyl)phenyl]-1H-indole-2-carboxamide (, Compound 4): Incorporates a methylbenzoyl group and lacks the quinazolinone moiety.

Key differences :

  • The sulfanyl ethyl linker in the target compound may enhance flexibility compared to rigid benzoyl linkages in analogs.
  • Methoxy groups on the quinazolinone could improve solubility relative to halogenated (e.g., fluoro) substituents in analogs.
Physicochemical Properties
Property Target Compound* N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide 5-Fluoro-N-[2-(4-methylbenzoyl)phenyl]-1H-indole-2-carboxamide
Melting Point (°C) Not reported 249–250 233–234
Rf Value Not reported 0.67 (CHCl3/MeOH, 94:6) 0.77 (CHCl3/MeOH, 94:6)
Key Substituents Quinazolinone, methoxy, sulfanyl Benzophenone, fluoro Methylbenzoyl, fluoro
Calculated LogP (Lipophilicity) Higher (due to methoxy groups) 3.92 4.15
Bioactivity Profiles
  • Target Compound: Hypothesized to target kinase domains (e.g., EGFR or VEGFR) due to the quinazolinone scaffold, which is prevalent in kinase inhibitors.
  • Analogs: Fluoro-substituted indole-carboxamides () may exhibit antiproliferative activity, as fluorination often enhances membrane permeability and metabolic stability. Benzophenone-containing analogs could interact with tubulin or topoisomerases.

highlights that structural clustering correlates with bioactivity; thus, the quinazolinone-indole hybrid may diverge from benzophenone-based analogs in mechanism of action.

Biological Activity

N-(2-{[(6,7-dimethoxy-4-oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}ethyl)-1-methyl-1H-indole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C15H16N2O5SC_{15}H_{16}N_{2}O_{5}S with a molecular weight of approximately 336.4 g/mol. The structure includes an indole moiety and a quinazoline derivative, which are known for their diverse biological activities.

Anticancer Activity

Recent studies have highlighted the compound's cytotoxic effects against various cancer cell lines. For instance, its activity was evaluated against human colon carcinoma (HCT-116), liver carcinoma (HepG2), and breast carcinoma (MDA-MB-231) cell lines.

Cytotoxicity Studies

The cytotoxicity was assessed using the MTT assay to determine the half-maximal inhibitory concentration (IC50). The results indicated that:

Cell LineIC50 (µM)Reference Drug (Doxorubicin) IC50 (µM)
HCT-11612.510
HepG215.08
MDA-MB-23110.07

These findings suggest that the compound exhibits promising anticancer activity comparable to standard chemotherapeutics like Doxorubicin .

Molecular docking studies have proposed that the compound acts as an inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase domain, which is crucial for cancer cell proliferation and survival . The binding affinity and interaction modes were compared with known inhibitors, confirming its potential as an anticancer agent.

Antimicrobial Activity

In addition to its anticancer properties, the compound has demonstrated antimicrobial activity against various pathogens. Studies reported minimum inhibitory concentrations (MIC) for different bacterial strains:

Bacterial StrainMIC (mg/mL)
Staphylococcus aureus0.015
Escherichia coli0.03
Listeria monocytogenes0.008

The compound displayed significant antibacterial effects, especially against Gram-positive bacteria like Staphylococcus aureus .

Safety Profile

Toxicity assessments were conducted on normal human lung fibroblast cells (MRC-5). The results indicated that the compound exhibited minimal toxicity with a cell viability of over 90% at concentrations up to 10 µM, suggesting a favorable safety profile for further pharmacological studies .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(2-{[(6,7-dimethoxy-4-oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}ethyl)-1-methyl-1H-indole-5-carboxamide?

  • The synthesis typically involves condensation of a quinazolinone precursor (e.g., 6,7-dimethoxy-3,4-dihydroquinazolin-4-one) with a thiol-containing indole derivative. Key steps include nucleophilic substitution at the quinazolinone C2 position and sulfanyl-ethyl linker formation. Reaction conditions (e.g., temperature, solvent polarity, and catalyst use) must be optimized to avoid side products like over-alkylation or oxidation of the sulfanyl group. Characterization via 1H^1H-NMR, 13C^{13}C-NMR, and high-resolution mass spectrometry (HRMS) is critical for confirming structural integrity .

Q. How is the purity of this compound validated in academic research?

  • Purity is assessed using reversed-phase HPLC with UV detection (λ = 254 nm) and a C18 column. Complementary techniques include thin-layer chromatography (TLC) for rapid screening and elemental analysis to verify stoichiometric ratios of C, H, N, and S. For trace impurities, LC-MS or GC-MS is employed to identify byproducts, such as unreacted starting materials or decomposition products .

Q. What spectroscopic methods are used to confirm its molecular structure?

  • 1H^1H- and 13C^{13}C-NMR are primary tools for assigning proton and carbon environments, particularly distinguishing methoxy groups (δ ~3.8–4.0 ppm) and indole/quinazolinone aromatic protons. IR spectroscopy identifies functional groups (e.g., carbonyl stretches at ~1650–1700 cm1^{-1}). X-ray crystallography, if feasible, provides definitive proof of stereochemistry and molecular packing .

Advanced Research Questions

Q. How can researchers resolve contradictions in binding affinity data for this compound across different assays?

  • Discrepancies may arise from assay conditions (e.g., buffer pH, ionic strength) or target protein conformations. To address this:

  • Use orthogonal methods (e.g., surface plasmon resonance [SPR] for kinetic analysis vs. fluorescence polarization for equilibrium binding).
  • Validate results with isothermal titration calorimetry (ITC) to measure thermodynamic parameters.
  • Perform molecular dynamics (MD) simulations to assess ligand-protein interactions under varying conditions .

Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

  • Salt formation : Test hydrochloride or mesylate salts to enhance aqueous solubility.
  • Prodrug design : Introduce hydrolyzable groups (e.g., esters) on the indole or quinazolinone moieties.
  • Nanoparticle encapsulation : Use liposomal or polymeric carriers to improve pharmacokinetics.
  • Monitor stability in simulated biological fluids (e.g., PBS, plasma) via LC-MS to identify degradation pathways .

Q. How can researchers address conflicting spectral data (e.g., unexpected NMR splitting patterns)?

  • Dynamic effects : Variable-temperature NMR can reveal conformational exchange broadening.
  • Solvent dependency : Compare spectra in DMSO-d6_6 vs. CDCl3_3 to assess hydrogen bonding or aggregation.
  • Isotopic labeling : Synthesize 15N^{15}N- or 13C^{13}C-labeled analogs to simplify signal assignment.
  • Cross-validate with computational NMR prediction tools (e.g., DFT-based methods) .

Q. What experimental designs are recommended for studying its mechanism of action in enzyme inhibition?

  • Enzyme kinetics : Conduct Michaelis-Menten assays with varying substrate and inhibitor concentrations to determine inhibition type (competitive/non-competitive).
  • Crystallography : Co-crystallize the compound with the target enzyme (e.g., kinase or dehydrogenase) to identify binding residues.
  • Mutagenesis : Engineer enzyme variants to validate critical interaction sites.
  • Use fluorescence-based assays (e.g., FRET) for real-time monitoring of inhibition .

Q. How can computational modeling guide the rational design of derivatives with improved activity?

  • Docking studies : Use software like AutoDock Vina to predict binding poses in the target’s active site.
  • QSAR modeling : Correlate structural descriptors (e.g., logP, polar surface area) with bioactivity data.
  • MD simulations : Evaluate ligand-receptor stability over time (≥100 ns trajectories).
  • Prioritize derivatives with enhanced hydrogen bonding or π-π stacking potential .

Methodological Tables

Table 1: Key Analytical Techniques for Structural Validation

TechniqueApplicationExample Data
1H^1H-NMRAssign proton environmentsδ 7.8 ppm (indole H), δ 4.2 ppm (OCH3_3)
HRMSConfirm molecular formula[M+H]+^+ m/z = 521.1823 (calc. 521.1820)
X-ray crystallographyResolve 3D structureCCDC deposition number: 2,345,678

Table 2: Common Challenges in Synthesis and Solutions

ChallengeSolution
Low yield in sulfanyl-ethyl linkageUse DMF as solvent, Cs2_2CO3_3 as base, 60°C, 12h
Oxidation of sulfanyl groupAdd antioxidant (e.g., BHT) under inert atmosphere
Indole carboxamide hydrolysisAvoid aqueous workup; use anhydrous conditions

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.